molecular formula C14H27NO B5044775 4-(Cyclooctylamino)cyclohexan-1-ol

4-(Cyclooctylamino)cyclohexan-1-ol

Cat. No.: B5044775
M. Wt: 225.37 g/mol
InChI Key: OEJCHNQZYZLOGW-UHFFFAOYSA-N
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Description

4-(Cyclooctylamino)cyclohexan-1-ol is a cyclohexanol derivative featuring a cyclooctylamino substituent at the 4-position. The cyclooctyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to smaller substituents .

Properties

IUPAC Name

4-(cyclooctylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-14-10-8-13(9-11-14)15-12-6-4-2-1-3-5-7-12/h12-16H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJCHNQZYZLOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclooctylamino)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclooctylamine with cyclohexanone under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction proceeds as follows:

  • Cyclohexanone is reacted with cyclooctylamine in the presence of a reducing agent.
  • The resulting intermediate is then subjected to hydrogenation to yield 4-(Cyclooctylamino)cyclohexan-1-ol.

Industrial Production Methods

Industrial production of 4-(Cyclooctylamino)cyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclooctylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of N-substituted cyclohexylamine derivatives.

Scientific Research Applications

4-(Cyclooctylamino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclooctylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 4-position of cyclohexan-1-ol significantly impacts molecular properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference ID
4-(Dibenzylamino)cyclohexan-1-ol Dibenzylamino 296.40 High lipophilicity; crystalline solid; used in pharmaceutical intermediates
4-(Neopentylamino)cyclohexan-1-ol Neopentylamino (branched alkyl) 185.31 Moderate lipophilicity; liquid at room temperature; potential for drug design
4-((4-Methyl-1-phenylpentan-3-yl)amino)cyclohexan-1-ol Complex aryl-alkylamino 275.41 Enhanced steric hindrance; synthesized via visible-light-mediated methods
4-(Cyclooctylamino)cyclohexan-1-ol Cyclooctylamino 225.38 (calculated) High lipophilicity; potential for slow metabolic clearance Inferred

Key Observations :

  • Lipophilicity: The cyclooctylamino group confers higher lipophilicity than neopentylamino but lower than dibenzylamino due to the absence of aromatic rings .
  • Synthetic Accessibility: Analogs like 4-(dibenzylamino)cyclohexan-1-ol are synthesized via alkylation (e.g., benzyl bromide with K₂CO₃ in DMF), while 4-(neopentylamino) derivatives may require alternative coupling strategies .

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